molecular formula C17H16ClN3O4S B2942512 methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886949-62-8

methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2942512
CAS No.: 886949-62-8
M. Wt: 393.84
InChI Key: HKSDABXANGLWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate belongs to the thienopyridine class of heterocyclic molecules, characterized by a fused thiophene-pyridine ring system. Its structure includes:

  • Methyl ester at position 4.
  • Carbamoyl group (-CONH₂) at position 2.
  • 2-Chlorobenzamido substituent at position 2.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[(2-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-25-17(24)21-7-6-10-12(8-21)26-16(13(10)14(19)22)20-15(23)9-4-2-3-5-11(9)18/h2-5H,6-8H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSDABXANGLWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.

Compound Overview

  • Molecular Formula : C17H16ClN3O3S
  • Molecular Weight : 393.84 g/mol
  • Key Functional Groups : Carbamoyl group, amide group, thieno[2,3-c]pyridine structure

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthetic pathways. Notable methods include:

  • Phosphine-Catalyzed Annulation : This method has been effective for synthesizing related compounds and may be adapted for this specific compound.
  • Multi-Step Organic Synthesis : Utilizing starting materials that contain the thieno[2,3-c]pyridine framework allows for the construction of the desired structure through sequential reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities that make it a candidate for further pharmaceutical development:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess activity against various bacterial strains, including Mycobacterium tuberculosis. Its structural similarities to other antimicrobial agents indicate potential effectiveness in treating latent tuberculosis infections .
  • Inhibition Mechanisms : Interaction studies have shown that similar compounds can inhibit specific enzymes involved in bacterial metabolism. For instance, inhibitors targeting mycobacterial metalloproteinases have demonstrated efficacy against both replicating and non-replicating forms of M. tuberculosis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Ethyl 2-(3-chlorobenzamido)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylateC18H18ClN3O4SContains ethyl instead of methyl; different carboxylate
Tert-butyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylateC20H22ClN3O4SExplored for Mycobacterium tuberculosis inhibition
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylateC11H9NO3SInvestigated for anti-inflammatory properties

Case Studies and Research Findings

  • In Vitro Studies : Laboratory tests have shown that this compound exhibits significant antibacterial activity against strains of M. tuberculosis in controlled environments.
  • Mechanistic Studies : Research has focused on the compound's interaction with specific protein targets within bacterial cells. These studies are critical in elucidating how structural features correlate with biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Substituents (Positions) Key Properties/Activities Reference
Methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Target) C₁₇H₁₅ClN₃O₄S (Inferred) 2: 2-Cl-benzamido; 3: -CONH₂; 6: -COOCH₃ Hypothesized microtubule inhibition N/A
Methyl 3-cyano-2-(3,4,5-trimethoxyphenylamino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3a) C₁₉H₂₁N₃O₅S 2: Trimethoxyphenylamino; 3: -CN; 6: -COOCH₃ Antitubulin activity (IC₅₀ = 1.2 µM); m.p. 180–181°C
4SC-207 (Microtubule Inhibitor) C₁₉H₁₈N₄O₃S 2: Pyridin-3-ylacrylamido; 3: -CN; 6: -COOCH₂CH₃ Potent antitubulin agent; active in taxane-resistant cells
Clopidogrel Impurity C (Methyl (R/S)-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate) C₁₆H₁₇Cl₂NO₂S 2: o-Chlorophenyl; 6: -COOCH₃ Pharmaceutical impurity; no direct activity reported
6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate C₂₄H₂₈N₂O₆S 2: Hydroxybenzylideneamino; 3,6: -COO-tert-Bu/-Et Schiff base ligand for metal complexes (Fe, Ni, Pd)

Structural and Functional Analysis

Core Modifications
  • Position 2 Substituents: The 2-chlorobenzamido group in the target compound may enhance lipophilicity and receptor binding compared to the trimethoxyphenylamino group in compound 3a . The latter’s electron-rich methoxy groups likely improve antitubulin activity via enhanced hydrophobic interactions.
Position 3 Functional Groups
  • Carbamoyl (-CONH₂) in the target compound vs. cyano (-CN) in 3a and 4SC-207: The carbamoyl group increases hydrogen-bonding capacity, possibly altering solubility and target selectivity. Cyano groups are electron-withdrawing, which may stabilize the molecule’s planar conformation critical for microtubule disruption .
Ester Variations
  • Methyl ester (target) vs. ethyl ester (4SC-207) or tert-butyl/ethyl dicarboxylate (Schiff base ligands):
    • Methyl esters typically offer higher metabolic stability than ethyl esters. Tert-butyl groups are protective, often used in intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.